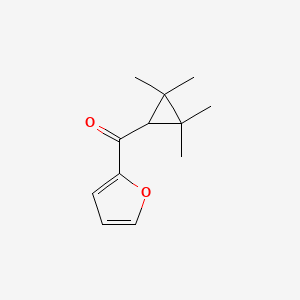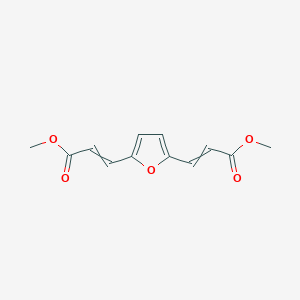
(Benzyloxy)bis(4-methoxyphenyl)tellanium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Benzyloxy)bis(4-methoxyphenyl)tellanium bromide is an organotellurium compound characterized by the presence of benzyloxy and methoxyphenyl groups attached to a tellanium center
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Benzyloxy)bis(4-methoxyphenyl)tellanium bromide typically involves the reaction of tellurium tetrachloride with benzyloxy and 4-methoxyphenyl reagents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and involves the use of solvents such as dichloromethane or toluene. The reaction mixture is then treated with hydrobromic acid to yield the bromide salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(Benzyloxy)bis(4-methoxyphenyl)tellanium bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium dioxide derivatives.
Reduction: Reduction reactions can convert the tellurium center to lower oxidation states.
Substitution: The benzyloxy and methoxyphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes.
Major Products
The major products formed from these reactions include various tellurium-containing compounds with different functional groups, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(Benzyloxy)bis(4-methoxyphenyl)tellanium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organotellurium compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of (Benzyloxy)bis(4-methoxyphenyl)tellanium bromide involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can modulate biochemical pathways by binding to specific sites on target molecules, leading to changes in their activity. This interaction can result in various biological effects, including inhibition of microbial growth or induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diphenyl telluride
- Dimethyl telluride
- Diethyl telluride
Uniqueness
(Benzyloxy)bis(4-methoxyphenyl)tellanium bromide is unique due to the presence of both benzyloxy and methoxyphenyl groups, which confer distinct chemical and biological properties. Compared to other organotellurium compounds, it exhibits enhanced stability and reactivity, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
92514-21-1 |
|---|---|
Molekularformel |
C21H21BrO3Te |
Molekulargewicht |
528.9 g/mol |
IUPAC-Name |
bis(4-methoxyphenyl)-phenylmethoxytellanium;bromide |
InChI |
InChI=1S/C21H21O3Te.BrH/c1-22-18-8-12-20(13-9-18)25(21-14-10-19(23-2)11-15-21)24-16-17-6-4-3-5-7-17;/h3-15H,16H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
LONKLVLZVJIXHU-UHFFFAOYSA-M |
Kanonische SMILES |
COC1=CC=C(C=C1)[Te+](C2=CC=C(C=C2)OC)OCC3=CC=CC=C3.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


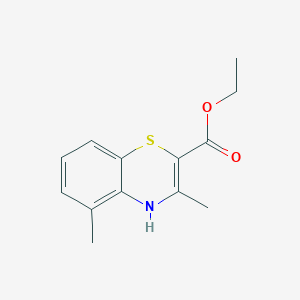
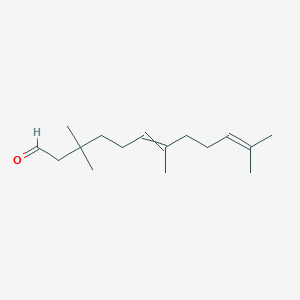

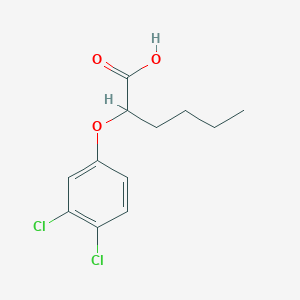

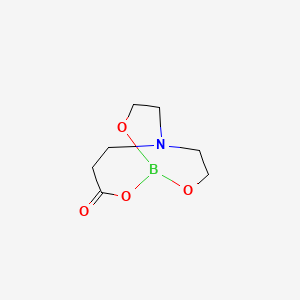
![4-[(2-Nitrophenyl)selanyl]morpholine](/img/structure/B14341087.png)
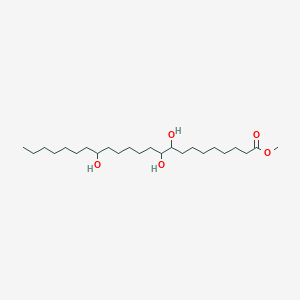

phosphane](/img/structure/B14341099.png)
![{Propane-1,3-diylbis[(3,4-diethyl-1H-pyrrole-1,2-diyl)]}dimethanol](/img/structure/B14341110.png)
![2-methyl-6-phenyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14341117.png)
